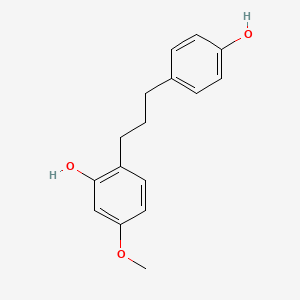Broussonin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Antibacterial Activity Studies
Field: Chemistry
Application: Two new Cobalt(II) complexes were synthesized from a compound similar to the one .
Density Functional Theory and Molecular Docking Investigations
Field: Computational Chemistry
Application: A compound similar to the one was studied using density functional theory.
Methods: The study used the B3LYP method with a 6-311G** basis set.
Use in Cosmetics, Pharmaceuticals, and Foods
Field: Food Science, Cosmetics, Pharmaceuticals
Application: Propylparaben, a compound similar to the one , can be used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products.
Methods: It can be manufactured synthetically for use in these applications.
Results: As a food additive, it has an E number, which is E216.
Use in Polymeric Membranes for Controlled Drug Release Systems
Use in Radioiodination of Proteins
Field: Biochemistry
Application: A compound similar to the one , 3-(4-Hydroxyphenyl)propionic acid N-hydroxysuccinimide ester, is used as an intermediate for high radioactive radioiodination of proteins.
Methods: This compound is used as a Bolton-Hunter reagent precursor.
Results: This method allows for the radioiodination of proteins.
Broussonin A is a natural compound classified as a diarylpropane derivative, primarily isolated from the bark of the Broussonetia papyrifera tree. This compound has garnered attention due to its structural characteristics and potential pharmacological applications. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 246.27 g/mol. Broussonin A exhibits a unique chemical structure that contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
- Oxidation: The hydroxyl groups in Broussonin A can undergo oxidation, potentially leading to the formation of quinones.
- Esterification: The presence of hydroxyl groups allows for ester formation when reacted with acids.
- Substitution Reactions: The aromatic nature of its structure makes Broussonin A susceptible to electrophilic substitution reactions, which can modify its biological activity.
These reactions are essential for understanding how Broussonin A can be modified for enhanced efficacy in therapeutic applications .
Broussonin A exhibits significant biological activities, particularly in the context of cancer and angiogenesis:
- Anti-Angiogenic Properties: Research indicates that Broussonin A inhibits vascular endothelial growth factor A (VEGF-A)-stimulated angiogenesis by blocking VEGF receptor 2 signaling pathways. This inhibition affects endothelial cell proliferation, migration, and tube formation .
- Cytotoxic Effects: Broussonin A has been shown to suppress the growth of non-small cell lung cancer and ovarian cancer cells, indicating its potential as an anticancer agent .
- Cholinesterase Inhibition: It also acts as an inhibitor of butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .
The synthesis of Broussonin A can be achieved through various methods, including:
- Natural Extraction: Isolation from the bark of Broussonetia papyrifera through solid fermentation processes.
- Chemical Synthesis: Laboratory synthesis involving starting materials such as phenolic compounds and employing reactions like Friedel-Crafts acylation or coupling reactions to form the diarylpropane backbone .
These methods allow for both the natural and synthetic production of Broussonin A for research and therapeutic purposes.
Broussonin A has several promising applications:
- Pharmaceutical Development: Due to its anti-cancer properties, it is being explored as a potential drug candidate for treating various malignancies.
- Neuroprotective Agents: Its cholinesterase inhibition suggests possible use in treating Alzheimer's disease and other cognitive disorders .
- Research Tool: As a compound with specific signaling pathway interactions, it serves as a valuable tool in studying angiogenesis and cancer biology .
Studies have demonstrated that Broussonin A interacts with key signaling pathways involved in angiogenesis:
- VEGF/VEGFR Pathway: It inhibits the phosphorylation of VEGFR-2 and downstream signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are crucial for endothelial cell responses to angiogenic stimuli .
- Integrin Expression Regulation: Broussonin A down-regulates integrin beta 1 expression, which is vital for cell adhesion and migration during angiogenesis .
These interactions highlight its potential as a therapeutic agent targeting specific cellular pathways.
Broussonin A shares structural similarities with other compounds within the diarylpropane class. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Broussonin B | High | Anti-angiogenic | Slightly different mechanism of action |
| Nyasol | Moderate | Anti-inflammatory | Unique effects on nitric oxide synthase |
| Broussonin E | High | ERK/p38 MAPK inhibition | Focus on different MAPK pathways |
Broussonin A is unique due to its specific inhibitory effects on VEGF-A signaling pathways while also exhibiting cholinesterase inhibition, which is less common among its analogs .








